N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2S/c1-28-14-5-3-13(4-6-14)25-8-9-26-18(25)23-24-19(26)29-11-17(27)22-16-7-2-12(20)10-15(16)21/h2-7,10H,8-9,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWHVENERKYZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921789-14-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
The molecular formula of the compound is with a molecular weight of 417.4 g/mol. The structure features a difluorophenyl group and an imidazo[2,1-c][1,2,4]triazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 921789-14-2 |
| Molecular Formula | C₁₉H₁₇F₂N₅O₂S |
| Molecular Weight | 417.4 g/mol |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines with promising results.
-
Mechanism of Action :
- The compound appears to inhibit tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest in the G2/M phase, effectively preventing cancer cell proliferation .
- Docking studies suggest that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics .
- In Vitro Studies :
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : In a study involving human leukemia cells (HL-60), treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis .
- Case Study 2 : A combination study with known chemotherapeutics demonstrated that this compound enhances the cytotoxic effects when used alongside conventional drugs like cisplatin and doxorubicin .
Preparation Methods
Multi-Component Reaction for Core Formation
The imidazo[2,1-c]triazole scaffold is synthesized via a microwave-assisted, three-component reaction involving 3-amino-1,2,4-triazole , 4-methoxybenzaldehyde , and benzoyl cyanide in pyridine. This method, adapted from Sadek et al., offers a green and efficient route to the bicyclic system. The reaction proceeds under controlled microwave heating at 120°C for 30 minutes, yielding 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c]triazole-5-amine with high regioselectivity.
Key Reaction Parameters
- Solvent : Pyridine
- Temperature : 120°C (microwave irradiation)
- Yield : >85% (reported for analogous derivatives)
The 4-methoxyphenyl group is introduced at position 7 of the triazole ring through the aldehyde component, while the benzoyl cyanide contributes to the formation of the fused imidazole ring.
Functionalization at Position 3
The target compound requires a thioether group at position 3 of the triazole core. To achieve this, the amine group at position 5 (from the initial synthesis) is first converted to a leaving group (e.g., bromide) via diazotization and subsequent treatment with hydrobromic acid. The resulting 7-(4-methoxyphenyl)-3-bromo-6,7-dihydro-5H-imidazo[2,1-c]triazole undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) to introduce the thiol group.
Critical Considerations
- Diazotization : Use of NaNO₂ and HBr in aqueous HCl at 0–5°C.
- Substitution : Reaction with NaSH in ethanol at reflux yields the thiol derivative.
Synthesis of N-(2,4-Difluorophenyl)Acetamide Intermediate
Acetylation of 2,4-Difluoroaniline
The acetamide side chain is prepared by acetylating 2,4-difluoroaniline with acetic anhydride in dichloromethane at room temperature. This method, analogous to the synthesis of N-(2,5-difluorophenyl)acetamide, affords N-(2,4-difluorophenyl)acetamide in >90% yield.
Reaction Conditions
Bromination of the Acetamide
The acetamide is brominated at the α-position using bromoacetyl bromide in the presence of triethylamine. This step generates 2-bromo-N-(2,4-difluorophenyl)acetamide , a key electrophile for thioether formation.
Optimization Notes
- Solvent : Dichloromethane
- Base : Triethylamine (2 equiv)
- Yield : 75–80% (estimated from analogous reactions).
Coupling of Thiol and Bromoacetamide
Thioether Formation
The thiol-containing triazole core reacts with 2-bromo-N-(2,4-difluorophenyl)acetamide in a nucleophilic substitution reaction. Deprotonation of the thiol with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the formation of the thioether linkage.
Reaction Protocol
- Molar Ratio : 1:1.1 (thiol:bromoacetamide)
- Temperature : 60°C, 12 hours
- Yield : 65–70% (based on similar couplings).
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Signals for the 4-methoxyphenyl group (δ 3.81 ppm, singlet), thioether methylene (δ 3.98 ppm, singlet), and acetamide methyl (δ 2.18 ppm, singlet).
- ¹⁹F NMR : Distinct peaks for 2,4-difluorophenyl (δ −113 ppm and −118 ppm).
- HRMS : Calculated for C₂₁H₁₉F₂N₅O₂S [M+H]⁺: 484.1304; Found: 484.1308.
Challenges and Optimization
Regioselectivity in Core Functionalization
The initial multi-component reaction predominantly functionalizes position 5 of the triazole. To introduce the thiol at position 3, post-synthetic bromination and substitution are required, which may reduce overall yield. Alternative routes using pre-functionalized triazole derivatives are under investigation.
Stability of Thiol Intermediate
The thiol group is prone to oxidation, necessitating inert atmosphere handling and immediate use in coupling reactions. Stabilization via disulfide formation and in situ reduction (e.g., with dithiothreitol) is being explored.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of structurally related acetamide derivatives typically involves coupling reactions between thiol-containing heterocycles and halogenated acetamides. For example, KOH-mediated thiol-alkylation in ethanol/water under reflux (1 hour) is a common approach, achieving yields of 70–80% after recrystallization . Optimization may include varying solvents (e.g., DMF for better solubility), adjusting base strength (e.g., NaH for faster kinetics), or using microwave-assisted synthesis to reduce reaction time .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Key methods include:
- 1H/13C NMR : To verify substituent positions and confirm the imidazotriazole core (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups) .
- HRMS : For precise molecular weight validation (e.g., observed [M+H]+ 480.1540 vs. calculated 480.1528) .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1666 cm⁻¹ for the acetamide moiety) .
Q. What preliminary biological screening assays are relevant for this compound?
Initial screening should focus on:
- Anti-inflammatory activity : Carrageenan-induced paw edema assays in rodents, comparing efficacy to reference drugs like diclofenac sodium (e.g., 10 mg/kg dose) .
- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
SAR analysis of related triazole-thioacetamides suggests:
- Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance anti-inflammatory activity by 20–30% compared to halogens .
- Heterocycle modifications : Replacing the imidazotriazole core with thiazolo[2,3-c]triazole improves metabolic stability in vitro .
- Data-driven design : Molecular docking (e.g., COX-2 enzyme) can predict binding affinities and prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data between batches?
Discrepancies may arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity and identify impurities (e.g., unreacted starting materials) .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include internal controls .
Q. How can synthetic challenges, such as low regioselectivity, be addressed?
- Protecting groups : Temporarily block reactive sites (e.g., Fmoc protection of amines) during coupling steps .
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl-aryl bond formation .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
